molecular formula C11H8F4N4O5S2 B561682 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate CAS No. 352000-06-7

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate

Cat. No. B561682
CAS RN: 352000-06-7
M. Wt: 416.322
InChI Key: JFNQPHWGTXGNNV-VKHMYHEASA-N
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Description

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate (4-ATFB-L-Cys-MTS) is a novel compound developed by researchers in the field of chemistry and biochemistry. It is a combination of two compounds: 4-azido-2,3,5,6-tetrafluorobenzamido (4-ATFB) and L-cysteine methanesulfonate (L-Cys-MTS). 4-ATFB is a fluorinated aromatic moiety that is used to modify proteins, while L-Cys-MTS is a sulfonate group that is used to stabilize the protein. Together, these two compounds form a unique molecule that has a wide range of applications in scientific research.

Scientific Research Applications

Protein Modification and Enzyme Activity Studies

Methanethiosulfonate reagents, including compounds similar to 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate, are instrumental in modifying thiol groups of protein cysteines. This modification is crucial for understanding protein functions, especially in enzymes where thiol groups play a pivotal role in their catalytic activity. For instance, studies have utilized such reagents to investigate the structure and function of serine hydroxymethyltransferase, revealing insights into the enzyme's mechanism and the role of its cysteine residues (Gavilanes, Peterson, & Schirch, 1982).

Labeling and Tracking RNA Populations

Innovative chemical methods have been developed to label and purify RNA containing specific modifications, such as 4-thiouridine. Methanethiosulfonate (MTS) reagents are shown to form disulfide bonds more efficiently than traditional labeling compounds, enabling more effective tracking of RNA populations. This enhanced labeling technique facilitates the study of RNA turnover and dynamics without perturbing the cellular environment, providing a clearer understanding of RNA biology (Duffy et al., 2015).

Mechanism of Action

Target of Action

It is described as a trifunctional, photo and thiol reactive reagent , suggesting that it may interact with a variety of biological targets.

Mode of Action

Given its description as a trifunctional, photo and thiol reactive reagent , it can be inferred that it may interact with its targets through photoactivation and thiol reactivity. This could involve forming covalent bonds with target molecules, leading to changes in their function.

properties

IUPAC Name

(2R)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNQPHWGTXGNNV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652444
Record name N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate

CAS RN

352000-06-7
Record name N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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